N-(4-acetylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]acetamide
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Overview
Description
N-(4-ACETYLPHENYL)-2-[2,4-DIOXO-3-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylphenyl group and a tetrahydroquinazolinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-2-[2,4-DIOXO-3-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Acylation Reaction:
Formation of Tetrahydroquinazoline: The tetrahydroquinazoline moiety is synthesized through a cyclization reaction involving the condensation of an appropriate amine with a carbonyl compound.
Final Coupling: The final step involves coupling the acetylphenyl intermediate with the tetrahydroquinazoline intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETYLPHENYL)-2-[2,4-DIOXO-3-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinazoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, alcohols, and halogenated compounds.
Scientific Research Applications
N-(4-ACETYLPHENYL)-2-[2,4-DIOXO-3-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-2-[2,4-DIOXO-3-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ETHOXYPHENYL)-N’-(4-NITROPHENYL)ACETAMIDINE
- N-(4-BUTYLPHENYL)-2-(4-NITROPHENYL)ACETAMIDE
- N-(4-(ACETYLAMINO)-2-METHOXYPHENYL)ACETAMIDE
Uniqueness
N-(4-ACETYLPHENYL)-2-[2,4-DIOXO-3-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an acetylphenyl group and a tetrahydroquinazoline moiety sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H23N3O4 |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)quinazolin-1-yl]acetamide |
InChI |
InChI=1S/C26H23N3O4/c1-18(30)20-11-13-21(14-12-20)27-24(31)17-29-23-10-6-5-9-22(23)25(32)28(26(29)33)16-15-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,27,31) |
InChI Key |
VLNJZBBYHVJSSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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